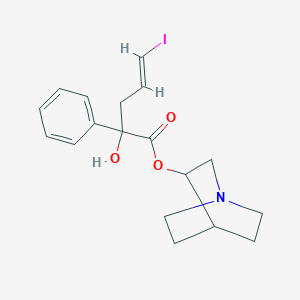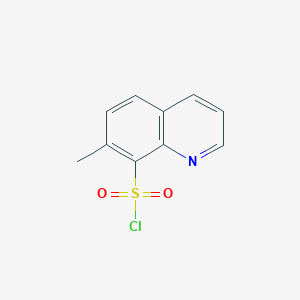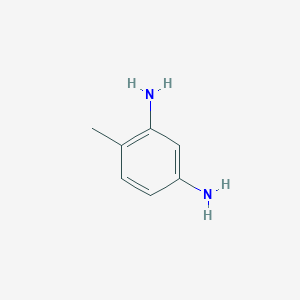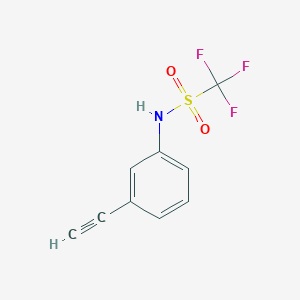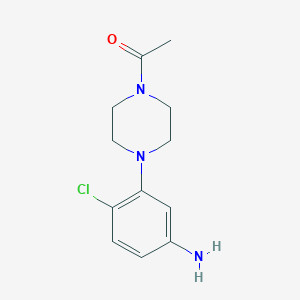![molecular formula C8H14FNO2 B122856 tert-butyl N-[trans-2-fluorocyclopropyl]carbamate CAS No. 143840-33-9](/img/structure/B122856.png)
tert-butyl N-[trans-2-fluorocyclopropyl]carbamate
Übersicht
Beschreibung
Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound, also known as fluoro-carbamate, is a highly potent and selective inhibitor of serine hydrolases.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of proteomics, where it is used as a tool to study the function and activity of serine hydrolases. It has been shown to be a highly specific inhibitor of these enzymes, making it a valuable tool for identifying their substrates and studying their biological functions.
Wirkmechanismus
The mechanism of action of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate involves the covalent modification of the active site serine residue of serine hydrolases. This results in the irreversible inhibition of the enzyme, as the modified serine residue cannot be restored to its original state. The inhibition is highly selective, as the compound only reacts with serine hydrolases and not other classes of enzymes.
Biochemische Und Physiologische Effekte
Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate has been shown to have a range of biochemical and physiological effects. Inhibition of serine hydrolases can lead to changes in lipid metabolism, inflammation, and neurotransmitter signaling. In addition, the compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-butyl N-[trans-2-fluorocyclopropyl]carbamate in lab experiments include its high potency and selectivity for serine hydrolases, making it a valuable tool for studying these enzymes. However, the irreversible nature of the inhibition can also be a limitation, as it may not be suitable for studying the dynamic regulation of enzyme activity.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate. One area of interest is in the development of more selective inhibitors for specific serine hydrolases. Another direction is in the application of the compound in the study of neurological disorders, where serine hydrolases have been implicated in the pathology of diseases such as Alzheimer's and Parkinson's. Finally, the compound may also have potential therapeutic applications, particularly in the treatment of inflammatory and pain-related disorders.
Conclusion
In conclusion, tert-butyl N-[trans-2-fluorocyclopropyl]carbamate is a highly potent and selective inhibitor of serine hydrolases that has significant potential for scientific research applications. Its unique properties make it a valuable tool for studying the function and activity of these enzymes, and it may also have potential therapeutic applications in the future. Further research is needed to fully explore the potential of this compound and its derivatives.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,2R)-2-fluorocyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSDKMQGCVVQBV-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[trans-2-fluorocyclopropyl]carbamate | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)

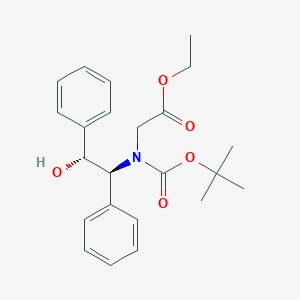
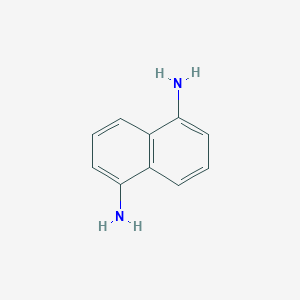

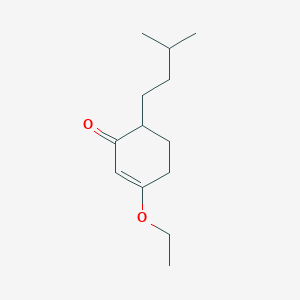
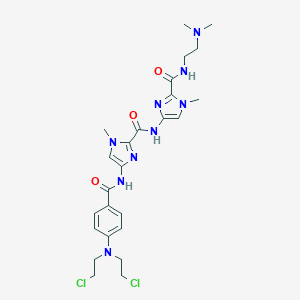
![Pyrrolo[1,2-a]pyrazine-6-methanol](/img/structure/B122795.png)
